molecular formula C13H8FNOS B8723016 2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one

2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one

Cat. No. B8723016
M. Wt: 245.27 g/mol
InChI Key: BHJJFXMGSTZHIG-UHFFFAOYSA-N
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Patent
US08653257B2

Procedure details

A suspension of 2-(2-aminophenylthio)-5-fluorobenzoic acid (64.57 mmol, 17.51 g) in 500 mL xylenes was treated with p-toluenesulfonic acid monohydrate (64.57 mmol, 12.2 g) and heated. Additional 200 mL xylene was added and heating was continued with azeotropic removal of water for 16 h. The resulting pink reaction mixture was cooled to the room temperature and added to 300 mL water. After stirring for 15 min the solid removed by filtration, washed with 3×100 mL water and dried in air for 4 h, and then under high vacuum for 20 h to obtain 2-fluorodibenzo[b,f][1,4]thiazepin-11(10H)-one as a off white solid (11.6 g, 73%); MS (M+1) 246; 1H NMR (300 MHz, DMSO-d6) δ ppm 7.16 (t, 1H) 7.24 (d, J=7.2 Hz, 1H) 7.29-7.42 (m, 2H) 7.47 (dd, J=9.3, 2.9 Hz, 1H) 7.52-7.71 (m, 2H) 10.47-11.20 (m, 1H), MS 081119 M+1 246 (0.72).
Name
2-(2-aminophenylthio)-5-fluorobenzoic acid
Quantity
17.51 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][C:9]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:10]=1[C:11](O)=[O:12].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C(C)=CC=CC=1>[F:18][C:15]1[CH:16]=[CH:17][C:9]2[S:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[NH:1][C:11](=[O:12])[C:10]=2[CH:14]=1 |f:1.2|

Inputs

Step One
Name
2-(2-aminophenylthio)-5-fluorobenzoic acid
Quantity
17.51 g
Type
reactant
Smiles
NC1=C(C=CC=C1)SC1=C(C(=O)O)C=C(C=C1)F
Name
xylenes
Quantity
500 mL
Type
solvent
Smiles
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 min the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
was continued with azeotropic removal of water for 16 h
Duration
16 h
ADDITION
Type
ADDITION
Details
added to 300 mL water
CUSTOM
Type
CUSTOM
Details
removed by filtration
WASH
Type
WASH
Details
washed with 3×100 mL water
CUSTOM
Type
CUSTOM
Details
dried in air for 4 h
Duration
4 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C=CC2=C(C(NC3=C(S2)C=CC=C3)=O)C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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